2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a highly functionalized compound known for its diverse chemical reactivity and potential applications in various fields. This compound features a pyrazole ring, a cyano group, and a trifluoromethylphenyl group, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride with various nucleophilic reagents . The reaction conditions can vary depending on the desired product, but common conditions include the use of nitrogen and sulfur nucleophiles under controlled temperatures and solvent environments .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano group and the C2-C3 double bond are reactive sites for nucleophilic addition reactions.
Substitution Reactions: The compound can participate in substitution reactions with different nucleophiles, leading to the formation of new heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrogen and sulfur nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various heterocyclic compounds such as benzoxazinone, indoline, isoindoline, pyrazolone, chromene, and pyrimidopyrimidine derivatives .
Scientific Research Applications
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with various molecular targets. The cyano group and the pyrazole ring play crucial roles in its reactivity, facilitating nucleophilic addition and substitution reactions . The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride: A precursor in the synthesis of the target compound.
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: Compounds with similar structural features and potential biological activities.
Uniqueness
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its combination of a cyano group, a pyrazole ring, and a trifluoromethylphenyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O/c27-26(28,29)21-10-7-11-22(15-21)31-25(34)19(16-30)14-20-17-33(23-12-5-2-6-13-23)32-24(20)18-8-3-1-4-9-18/h1-15,17H,(H,31,34)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXVQNCEBPARDA-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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